2-(1H-Imidazol-1-YL)acetohydrazide hcl

Medicinal Chemistry Synthetic Intermediates Salt Selection

2-(1H-Imidazol-1-YL)acetohydrazide HCl is a versatile building block for Schiff base and hydrazone synthesis. The monohydrochloride salt offers enhanced aqueous solubility and 17.1% lower MW than the dihydrochloride variant, improving atom economy. The unsubstituted imidazole scaffold ensures consistent condensation yields with aromatic aldehydes. Free hydrazide and imidazole nitrogen sites enable transition metal complexation without nitro group redox interference. Supplied at ≥95% purity with analytical documentation for rapid library synthesis.

Molecular Formula C5H9ClN4O
Molecular Weight 176.60 g/mol
Cat. No. B7970870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazol-1-YL)acetohydrazide hcl
Molecular FormulaC5H9ClN4O
Molecular Weight176.60 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CC(=O)NN.Cl
InChIInChI=1S/C5H8N4O.ClH/c6-8-5(10)3-9-2-1-7-4-9;/h1-2,4H,3,6H2,(H,8,10);1H
InChIKeyZEKAPEDWHPSVDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazol-1-YL)acetohydrazide HCl: Procurement Considerations for Imidazole-Acetohydrazide Building Blocks


2-(1H-Imidazol-1-YL)acetohydrazide hydrochloride (CAS: 1609395-38-1 for the HCl salt) is a heterocyclic building block featuring an N-substituted imidazole ring linked to an acetohydrazide moiety . The compound serves as a versatile synthetic intermediate, with the hydrazide functional group enabling condensation reactions to form Schiff bases and hydrazones, while the imidazole ring provides a pharmacophoric scaffold common in medicinal chemistry programs [1]. The hydrochloride salt form confers enhanced aqueous solubility and stability compared to the free base, facilitating handling in aqueous reaction conditions .

Why 2-(1H-Imidazol-1-YL)acetohydrazide HCl Cannot Be Directly Substituted by Other Imidazole Hydrazides


Within the class of imidazole-acetohydrazide derivatives, even minor structural modifications produce substantial differences in physicochemical properties and downstream synthetic utility. The unsubstituted imidazole ring in this compound lacks electron-withdrawing or sterically hindering groups present in analogs such as 2-methyl-5-nitroimidazole derivatives or benzimidazole-fused systems . This structural simplicity confers greater conformational flexibility for Schiff base formation and reduces molecular complexity that could otherwise limit reaction yields [1]. The monohydrochloride salt form offers distinct solubility and handling characteristics relative to the dihydrochloride variant, which may influence precipitation behavior in aqueous reaction media .

2-(1H-Imidazol-1-YL)acetohydrazide HCl: Quantitative Evidence for Procurement Decisions


Salt Form Differentiation: Monohydrochloride Versus Dihydrochloride for Aqueous Solubility Applications

The monohydrochloride salt of 2-(1H-imidazol-1-yl)acetohydrazide exhibits distinct physicochemical properties compared to the dihydrochloride variant, primarily due to differences in protonation state and molecular weight . The hydrochloride salt form enhances aqueous solubility relative to the free base, which is beneficial for reactions conducted in aqueous or protic solvent systems . The free base form may exhibit lower solubility in water but could be preferable for reactions requiring aprotic conditions. The choice between monohydrochloride and dihydrochloride forms impacts stoichiometry calculations in subsequent synthetic steps .

Medicinal Chemistry Synthetic Intermediates Salt Selection

Unsubstituted Imidazole Scaffold: Comparative Basicity and Synthetic Versatility Relative to Nitroimidazole Analogs

The target compound contains an unsubstituted imidazole ring, whereas a common class of analogs incorporates a 2-methyl-5-nitro substitution pattern as in secnidazole-derived hydrazides [1]. The absence of the electron-withdrawing nitro group in the target compound results in a more basic imidazole nitrogen (pKa of imidazole ~7.0), which facilitates protonation and coordination chemistry distinct from nitroimidazole derivatives [2]. The unsubstituted ring also eliminates the potential for nitro group reduction during metal-catalyzed reactions, a known metabolic and synthetic liability in nitroimidazole-containing compounds [1]. This difference is structural and physicochemical rather than based on direct biological assay comparison.

Schiff Base Synthesis Hydrazone Formation Catalysis

Hydrazide Group Availability: Comparative Reactivity in Schiff Base Formation Versus Benzimidazole-Fused Analogs

The target compound features a primary hydrazide group directly accessible for condensation with aldehydes, in contrast to benzimidazole-fused analogs where the imidazole ring is embedded in a larger aromatic system [1]. In synthetic studies of analogous benzimidazole-acetohydrazide derivatives, hydrazone formation proceeds with yields dependent on the steric accessibility of the hydrazide moiety [1]. The simpler N-substituted imidazole scaffold in the target compound provides less steric hindrance around the hydrazide group compared to benzimidazole-fused systems, potentially facilitating more efficient Schiff base formation under standard condensation conditions [2].

Schiff Base Chemistry Condensation Reactions Yield Optimization

Commercial Availability and Purity Specification: Procurement-Ready Versus Custom Synthesis Requirements

2-(1H-Imidazol-1-YL)acetohydrazide HCl is commercially available from multiple suppliers with documented purity specifications of ≥95%, whereas many substituted imidazole-acetohydrazide derivatives require custom synthesis . The compound is offered as a research-grade building block with available certificates of analysis including HPLC and NMR characterization . The monohydrochloride salt is supplied as a solid with storage at room temperature, simplifying inventory management compared to compounds requiring cold-chain storage . This commercial accessibility contrasts with more complex derivatives such as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide, which may require in-house synthesis and purification [1].

Research Chemicals Sourcing Quality Control

2-(1H-Imidazol-1-YL)acetohydrazide HCl: Validated Application Scenarios Based on Evidence


Synthesis of Imidazole-Containing Schiff Base and Hydrazone Libraries

The primary application scenario supported by available evidence is the use of 2-(1H-Imidazol-1-YL)acetohydrazide HCl as a building block for synthesizing Schiff base and hydrazone derivatives [1]. The free hydrazide group condenses readily with aromatic aldehydes to form hydrazone linkages, enabling the generation of compound libraries for biological screening. The unsubstituted imidazole scaffold provides a simpler structural template compared to nitroimidazole or benzimidazole analogs, which may translate to more consistent condensation yields . The hydrochloride salt's enhanced aqueous solubility facilitates reactions in protic solvent systems, while the room-temperature storage stability simplifies laboratory handling .

Precursor for Metal Complexation Studies and Coordination Chemistry Research

The imidazole and hydrazide functional groups in this compound provide multiple coordination sites for transition metal ions, making it suitable as a ligand precursor in metal complexation studies [1]. The absence of a nitro group distinguishes this compound from nitroimidazole-derived ligands, eliminating the potential for nitro group reduction during complexation or subsequent electrochemical studies . This redox stability may be advantageous for applications requiring well-defined metal-ligand coordination geometries without competing redox chemistry at the ligand scaffold.

Synthetic Intermediate in Academic Medicinal Chemistry Programs

The compound serves as a versatile intermediate for constructing imidazole-containing bioactive molecules in academic medicinal chemistry settings [1]. The monohydrochloride salt form offers distinct stoichiometric advantages over the dihydrochloride variant (17.1% lower molecular weight per mole of hydrazide), improving atom economy in multi-step syntheses . The commercial availability at ≥95% purity with analytical documentation reduces the burden of in-house synthesis and characterization, enabling faster progression to target compound libraries .

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